Cas no 81482-43-1 (1H-Pyrrole-2-carboxylicacid,(3R,4R,7S,8aS,10aR,11R,12R,13R,14R,14aS,14bS)-4-ethyl-3,4,6,7,8,8a,10a,11,12,13,14,14a-dodecahydro-14-hydroxy-7-methoxy-1,3,13-trimethyl-6-oxo-11,14b-epoxy(1E)-14bH-naphth[2,1-e]oxecin-12-ylester)
![1H-Pyrrole-2-carboxylicacid,(3R,4R,7S,8aS,10aR,11R,12R,13R,14R,14aS,14bS)-4-ethyl-3,4,6,7,8,8a,10a,11,12,13,14,14a-dodecahydro-14-hydroxy-7-methoxy-1,3,13-trimethyl-6-oxo-11,14b-epoxy(1E)-14bH-naphth[2,1-e]oxecin-12-ylester structure](https://de.kuujia.com/scimg/cas/81482-43-1x500.png)
81482-43-1 structure
Produktname:1H-Pyrrole-2-carboxylicacid,(3R,4R,7S,8aS,10aR,11R,12R,13R,14R,14aS,14bS)-4-ethyl-3,4,6,7,8,8a,10a,11,12,13,14,14a-dodecahydro-14-hydroxy-7-methoxy-1,3,13-trimethyl-6-oxo-11,14b-epoxy(1E)-14bH-naphth[2,1-e]oxecin-12-ylester
1H-Pyrrole-2-carboxylicacid,(3R,4R,7S,8aS,10aR,11R,12R,13R,14R,14aS,14bS)-4-ethyl-3,4,6,7,8,8a,10a,11,12,13,14,14a-dodecahydro-14-hydroxy-7-methoxy-1,3,13-trimethyl-6-oxo-11,14b-epoxy(1E)-14bH-naphth[2,1-e]oxecin-12-ylester Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 1H-Pyrrole-2-carboxylicacid,(3R,4R,7S,8aS,10aR,11R,12R,13R,14R,14aS,14bS)-4-ethyl-3,4,6,7,8,8a,10a,11,12,13,14,14a-dodecahydro-14-hydroxy-7-methoxy-1,3,13-trimethyl-6-oxo-11,14b-epoxy(1E)-14bH-naphth[2,1-e]oxecin-12-ylester
- 18-deoxynargenicin A1
- Nodusmicin, 18-deoxy-, 9-(1H-pyrrole-2-carboxylate)
- 81482-43-1
- [(3R,4R,5R,6R,7S,8R,11S,13S,16R,17R,18Z)-16-ethyl-6-hydroxy-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate
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- Inchi: InChI=1S/C28H37NO7/c1-6-20-14(2)12-15(3)28-17(13-21(33-5)27(32)34-20)9-10-18-22(28)23(30)16(4)24(25(18)36-28)35-26(31)19-8-7-11-29-19/h7-12,14,16-18,20-25,29-30H,6,13H2,1-5H3/b15-12-/t14-,16-,17-,18-,20-,21+,22+,23-,24-,25-,28?/m1/s1
- InChI-Schlüssel: URZYTTZFJXYNJG-FHARIZMYSA-N
- Lächelt: CCC1C(C=C(C23C(CC(C(=O)O1)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C)C
Berechnete Eigenschaften
- Genaue Masse: 499.257003
- Monoisotopenmasse: 499.257003
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 36
- Anzahl drehbarer Bindungen: 5
- Komplexität: 933
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 107
- XLogP3: 3.5
Experimentelle Eigenschaften
- Dichte: 1.26
- Siedepunkt: 687.6°C at 760 mmHg
- Flammpunkt: 369.6°C
- Brechungsindex: 1.583
1H-Pyrrole-2-carboxylicacid,(3R,4R,7S,8aS,10aR,11R,12R,13R,14R,14aS,14bS)-4-ethyl-3,4,6,7,8,8a,10a,11,12,13,14,14a-dodecahydro-14-hydroxy-7-methoxy-1,3,13-trimethyl-6-oxo-11,14b-epoxy(1E)-14bH-naphth[2,1-e]oxecin-12-ylester Verwandte Literatur
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
81482-43-1 (1H-Pyrrole-2-carboxylicacid,(3R,4R,7S,8aS,10aR,11R,12R,13R,14R,14aS,14bS)-4-ethyl-3,4,6,7,8,8a,10a,11,12,13,14,14a-dodecahydro-14-hydroxy-7-methoxy-1,3,13-trimethyl-6-oxo-11,14b-epoxy(1E)-14bH-naphth[2,1-e]oxecin-12-ylester) Verwandte Produkte
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